molecular formula C8H7NO2 B121291 2-Methoxy-2-(2-pyridinyl)ethenone CAS No. 150176-09-3

2-Methoxy-2-(2-pyridinyl)ethenone

Cat. No. B121291
M. Wt: 149.15 g/mol
InChI Key: JAIAZAHFKJBZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-(2-pyridinyl)ethenone, also known as MPE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MPE is a colorless liquid that is soluble in organic solvents and has a characteristic odor.

Mechanism Of Action

The mechanism of action of 2-Methoxy-2-(2-pyridinyl)ethenone is not fully understood. However, it is believed that 2-Methoxy-2-(2-pyridinyl)ethenone acts as an electrophile, reacting with nucleophiles such as amines and thiols. 2-Methoxy-2-(2-pyridinyl)ethenone can also undergo a photochemical reaction, producing singlet oxygen, which can cause oxidative damage to biomolecules.

Biochemical And Physiological Effects

2-Methoxy-2-(2-pyridinyl)ethenone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-Methoxy-2-(2-pyridinyl)ethenone can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2-Methoxy-2-(2-pyridinyl)ethenone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies in rats have shown that 2-Methoxy-2-(2-pyridinyl)ethenone can cause liver damage and alter lipid metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methoxy-2-(2-pyridinyl)ethenone in lab experiments is its high reactivity and selectivity. 2-Methoxy-2-(2-pyridinyl)ethenone can react with specific nucleophiles, allowing for the selective modification of biomolecules. However, 2-Methoxy-2-(2-pyridinyl)ethenone can also be toxic to cells and animals at high concentrations, limiting its use in certain experiments. 2-Methoxy-2-(2-pyridinyl)ethenone is also sensitive to light and air, requiring careful handling and storage.

Future Directions

There are several future directions for the study of 2-Methoxy-2-(2-pyridinyl)ethenone. One area of research is the development of new synthetic methods for 2-Methoxy-2-(2-pyridinyl)ethenone and its derivatives. Another area of research is the exploration of 2-Methoxy-2-(2-pyridinyl)ethenone's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, the use of 2-Methoxy-2-(2-pyridinyl)ethenone in the development of new fluorescent probes and sensors for biomolecules and metal ions is an area of active research.

Synthesis Methods

2-Methoxy-2-(2-pyridinyl)ethenone can be synthesized using various methods, including the reaction of 2-bromo-2-pyridine with potassium methoxide, followed by the reaction with acetylacetone. Another method involves the reaction of 2-pyridinecarboxaldehyde with potassium methoxide, followed by the reaction with acetylacetone. The synthesis of 2-Methoxy-2-(2-pyridinyl)ethenone is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

2-Methoxy-2-(2-pyridinyl)ethenone has been extensively studied for its potential applications in various fields of scientific research, including organic chemistry, materials science, and biochemistry. 2-Methoxy-2-(2-pyridinyl)ethenone is widely used as a reagent in organic synthesis reactions, such as the synthesis of pyridine derivatives and heterocyclic compounds. 2-Methoxy-2-(2-pyridinyl)ethenone is also used in the preparation of fluorescent probes and sensors for detecting metal ions and biomolecules. In biochemistry, 2-Methoxy-2-(2-pyridinyl)ethenone is used as a tool for studying enzyme kinetics and protein-protein interactions.

properties

CAS RN

150176-09-3

Product Name

2-Methoxy-2-(2-pyridinyl)ethenone

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c1-11-8(6-10)7-4-2-3-5-9-7/h2-5H,1H3

InChI Key

JAIAZAHFKJBZAQ-UHFFFAOYSA-N

SMILES

COC(=C=O)C1=CC=CC=N1

Canonical SMILES

COC(=C=O)C1=CC=CC=N1

synonyms

Ethenone, methoxy-2-pyridinyl- (9CI)

Origin of Product

United States

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